2-Cyclohexen-1-one, 2-(phenylmethoxy)-
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Overview
Description
2-Cyclohexen-1-one, 2-(phenylmethoxy)- is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclohexenone, where a phenylmethoxy group is attached to the second carbon of the cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(phenylmethoxy)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Cyclohexen-1-one, 2-(phenylmethoxy)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular frameworks.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fragrances and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the phenylmethoxy group.
2-Phenyl-2-cyclohexen-1-one: A compound with a phenyl group attached to the second carbon of the cyclohexenone ring.
2-Cyclohexen-1-one, 2-(phenylmethoxy)- oxime: An oxime derivative of the compound
Uniqueness
2-Cyclohexen-1-one, 2-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions and broadens its range of applications in research and industry .
Properties
CAS No. |
50741-71-4 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-phenylmethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,10H2 |
InChI Key |
KOZUBROKGRNNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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